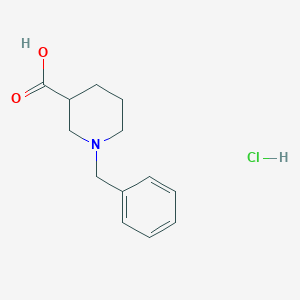

1-Benzylpiperidine-3-carboxylic acid hydrochloride

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of 1-benzylpiperidine-3-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen-bearing ring systems. The compound's official IUPAC name is designated as this compound, reflecting its core structural components of a six-membered piperidine ring substituted with a benzyl group at the nitrogen position and a carboxylic acid functional group at position 3. This nomenclature system provides unambiguous identification by specifying the substitution pattern and the presence of the hydrochloride salt form.

The Chemical Abstracts Service has assigned this compound the registry number 50585-92-7, which serves as a unique identifier in chemical databases and literature. Alternative systematic names include 3-piperidinecarboxylic acid, 1-(phenylmethyl)-, hydrochloride, which emphasizes the carboxylic acid functionality and the phenylmethyl (benzyl) substitution pattern. The molecular formula C13H18ClNO2 accurately represents the elemental composition, indicating thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms in the hydrochloride salt form.

International chemical identifier systems provide additional means for structural representation and database searching. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C13H17NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2,(H,15,16);1H, which encodes the complete structural information including connectivity and hydrogen distribution. The corresponding InChI Key GDQLYIBFDWPBDT-UHFFFAOYSA-N provides a condensed hash-like representation suitable for rapid database searches and structural comparisons.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 50585-92-7 | |

| Molecular Formula | C13H18ClNO2 | |

| Molecular Weight | 255.74 g/mol | |

| Standard InChI Key | GDQLYIBFDWPBDT-UHFFFAOYSA-N |

Molecular Architecture: Crystallographic and Conformational Analysis

The molecular architecture of this compound exhibits characteristic features of substituted piperidine systems with notable conformational flexibility. The piperidine ring adopts predominantly chair conformations under normal conditions, with the benzyl and carboxylic acid substituents preferentially occupying equatorial positions to minimize steric interactions. Crystallographic studies of related benzylpiperidine derivatives reveal that the chair conformation provides optimal stability while accommodating the bulky benzyl substituent at the nitrogen position.

Conformational analysis demonstrates that the benzyl group attached to the nitrogen atom exhibits rotational freedom around the carbon-nitrogen bond, leading to multiple accessible conformations. Research on analogous benzylpiperidine compounds indicates that the benzyl moiety can adopt various orientations relative to the piperidine ring plane, with energy barriers between conformations being relatively low. The carboxylic acid group at position 3 maintains a relatively fixed orientation due to its participation in hydrogen bonding networks, particularly in the crystalline state where intermolecular interactions stabilize specific conformational arrangements.

The three-dimensional structure reveals that the piperidine ring system maintains standard bond lengths and angles consistent with saturated six-membered nitrogen heterocycles. Nuclear magnetic resonance spectroscopic studies of related 3-benzylpiperidine derivatives show characteristic coupling patterns that confirm chair conformation adoption, with large coupling constants (approximately 10-11 Hz) observed for axial-axial proton interactions and smaller coupling constants (approximately 3 Hz) for axial-equatorial interactions. These spectroscopic parameters provide direct evidence for the predominant chair conformation in solution.

Molecular modeling calculations suggest that the compound exhibits moderate flexibility around the benzyl-nitrogen bond while maintaining rigid geometry within the piperidine ring core. The carboxylic acid functionality introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions with the nitrogen atom, although these interactions are generally weak due to geometric constraints. The overall molecular shape approximates an extended configuration with the benzyl group projecting away from the piperidine ring plane to minimize steric crowding.

| Structural Parameter | Value Range | Conformational State |

|---|---|---|

| Piperidine Ring Conformation | Chair | Predominant |

| Benzyl Group Orientation | Variable | Multiple rotamers |

| C-N-C Bond Angle | ~109° | Tetrahedral nitrogen |

| Axial-Axial Coupling | 10-11 Hz | Chair confirmation |

| Axial-Equatorial Coupling | ~3 Hz | Chair confirmation |

Comparative Analysis of Protonated vs. Free Base Forms

The protonation state significantly influences the structural and physicochemical properties of 1-benzylpiperidine-3-carboxylic acid, with the hydrochloride salt form exhibiting distinct characteristics compared to the free base. The free base form, identified by CAS number 141943-04-6, possesses the molecular formula C13H17NO2 with a molecular weight of 219.28 g/mol, differing from the hydrochloride salt by the absence of the chloride ion and proton. This difference in protonation state affects molecular interactions, solubility properties, and crystalline packing arrangements.

In the free base form, the nitrogen atom retains its lone pair of electrons, enabling it to function as a hydrogen bond acceptor and participate in various intermolecular interactions. The unprotonated nitrogen exhibits typical tertiary amine characteristics with trigonal pyramidal geometry and increased electron density compared to the protonated form. The carboxylic acid group in the free base maintains its acidic character and can participate in hydrogen bonding as both donor and acceptor, contributing to the compound's overall polarity and intermolecular association patterns.

The hydrochloride salt formation involves protonation of the nitrogen atom, converting the tertiary amine to an ammonium cation with altered electronic properties. This protonation eliminates the nitrogen lone pair, reducing the compound's basicity while increasing its overall positive charge density. The resulting ammonium ion adopts tetrahedral geometry with increased bond angles and modified electronic distribution throughout the molecular framework. The presence of the chloride counterion introduces additional electrostatic interactions and influences crystalline packing through ionic bonding networks.

Thermodynamic properties differ substantially between the two forms, with the hydrochloride salt generally exhibiting higher thermal stability and modified phase transition temperatures. The melting point and decomposition characteristics are altered due to the ionic nature of the salt form, which typically requires higher energy input to disrupt the crystalline lattice structure. Boiling point measurements indicate significant differences, with the free base showing lower volatility compared to theoretical predictions for the salt form due to ionic interactions.

Solubility profiles demonstrate marked differences between protonated and free base forms, with the hydrochloride salt typically exhibiting enhanced water solubility due to its ionic character. The free base tends to show greater solubility in organic solvents due to reduced polarity and the absence of ionic interactions. These solubility differences have practical implications for pharmaceutical formulations and purification procedures, where pH adjustments can selectively favor one form over the other.

| Property | Free Base Form | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C13H17NO2 | C13H18ClNO2 |

| Molecular Weight | 219.28 g/mol | 255.74 g/mol |

| CAS Number | 141943-04-6 | 50585-92-7 |

| Nitrogen Character | Tertiary amine | Ammonium cation |

| Water Solubility | Lower | Higher |

| Thermal Stability | Moderate | Enhanced |

Tautomeric and Stereochemical Considerations

The stereochemical analysis of this compound reveals important considerations regarding chirality and potential tautomeric equilibria. The compound contains a stereogenic center at carbon-3 of the piperidine ring, where the carboxylic acid group is attached, creating the possibility for both R and S enantiomers. The (3R)-enantiomer has been specifically identified and characterized, with its own distinct CAS registry number 1030603-60-1, indicating the significance of stereochemical purity in pharmaceutical applications.

Enantiomeric considerations become particularly relevant when examining the compound's biological activity and pharmacological properties. The R and S configurations at the 3-position result in different three-dimensional arrangements of the carboxylic acid group relative to the benzyl substituent and piperidine ring system. These spatial differences can lead to distinct binding affinities and selectivities when interacting with biological targets, emphasizing the importance of stereochemical control in synthetic procedures and analytical characterization.

The piperidine ring system itself does not exhibit chair-chair interconversion barriers typical of cyclohexane due to the presence of the nitrogen atom, which introduces electronic effects that influence conformational preferences. The nitrogen lone pair (in the free base form) or positive charge (in the protonated form) affects the ring's conformational energy landscape, with subtle influences on the relative stabilities of different chair conformations. These effects are particularly pronounced when considering the axial versus equatorial preferences of substituents.

Tautomeric considerations primarily involve the carboxylic acid functionality, which can exist in equilibrium between the carboxylic acid and carboxylate forms depending on pH conditions. While not classical tautomerism, the acid-base equilibrium significantly affects the compound's ionization state and overall molecular properties. The carboxylic acid pKa value influences the extent of ionization under physiological conditions, affecting molecular interactions and membrane permeability characteristics.

Conformational analysis reveals that the benzyl group can adopt multiple orientations around the carbon-nitrogen bond, creating a dynamic system with interconverting conformers. Energy calculations suggest that these conformational changes occur readily at room temperature, with relatively low energy barriers between stable conformations. The preferred conformations tend to minimize steric interactions between the benzyl group and other ring substituents while maintaining favorable electronic interactions.

The stereochemical integrity of the compound remains stable under normal storage and handling conditions, with minimal risk of racemization due to the absence of readily exchangeable protons adjacent to the stereogenic center. However, extreme pH conditions or elevated temperatures could potentially influence stereochemical stability, particularly if enolate formation becomes possible through α-hydrogen abstraction adjacent to the carboxylic acid group.

| Stereochemical Feature | Characteristic | Impact |

|---|---|---|

| Stereogenic Center | Carbon-3 | R/S enantiomers possible |

| Ring Conformation | Chair preferred | Equatorial substituent preference |

| Benzyl Rotation | Free rotation | Multiple conformers |

| Acid-Base Equilibrium | pH dependent | Ionization state variability |

| Stereochemical Stability | High | Minimal racemization risk |

属性

IUPAC Name |

1-benzylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQLYIBFDWPBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657335 | |

| Record name | 1-Benzylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-92-7 | |

| Record name | 3-Piperidinecarboxylic acid, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Benzylpiperidine-3-carboxylic acid hydrochloride (CAS 50585-92-7) is a chemical compound with the molecular formula C13H17ClN2O2. It is primarily studied for its biological activities, particularly its potential therapeutic applications in various medical fields, including cancer treatment and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, which can lead to significant biological effects. For instance, studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways or bind to specific receptors to alter cellular signaling pathways .

Pharmacological Effects

This compound exhibits a range of pharmacological effects:

- Anticancer Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. For example, it has been tested against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), showing IC50 values ranging from 19.9 to 75.3 µM .

- Cholinesterase Inhibition : Research indicates that derivatives of piperidine compounds, including this compound, can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for treating Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antiproliferative Studies : In a study evaluating the compound's anticancer properties, it was found to significantly inhibit the growth of multiple cancer cell lines with varying degrees of potency, suggesting its potential as a lead compound for further development .

- Enzyme Inhibition : A study focused on the compound's ability to inhibit cholinesterases reported IC50 values as low as 0.22 µM for AChE inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Comparative Analysis

To better understand the efficacy and applications of this compound, it is beneficial to compare it with similar compounds.

| Compound | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Structure | Anticancer, Cholinesterase inhibition | 19.9 - 75.3 µM (cancer), 0.22 µM (AChE) |

| 1-Benzylpyrrolidine-3-carboxylic acid hydrochloride | Structure | Anticancer | Not specified |

| Benzoylpiperidine derivatives | Structure | Anticancer, MAGL inhibition | IC50 values ranging from 7.9 to 92 µM |

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- The compound's structure contributes significantly to its biological activity, particularly in targeting specific enzymes involved in critical metabolic pathways.

- Advanced molecular docking studies have provided insights into how this compound interacts with enzyme active sites, guiding further optimization for enhanced potency .

科学研究应用

Medicinal Chemistry

BH-PCC has been extensively studied for its therapeutic potential, particularly in:

- Neuropharmacology : BH-PCC interacts with neurotransmitter systems, particularly acetylcholine and dopamine receptors, suggesting applications in treating neurodegenerative diseases such as Alzheimer's. It has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing cholinergic signaling .

- Cancer Therapy : Research indicates that BH-PCC exhibits anticancer properties by inducing apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. Its structure enhances binding affinity to cancer-related targets, making it a candidate for further investigation in oncology .

The compound's structural resemblance to neurotransmitters allows it to modulate several biological pathways:

- Cytotoxicity Studies : In vitro studies have demonstrated that BH-PCC can induce cell death in cancer models comparable to established chemotherapeutics like bleomycin .

- Neurotransmitter Modulation : BH-PCC may activate M3 muscarinic acetylcholine receptors, contributing to cell proliferation and resistance to apoptosis in colorectal cancer models .

Case Studies

Industrial Applications

In addition to its medicinal properties, BH-PCC is utilized in the production of specialty chemicals and materials. Its synthesis can be optimized for large-scale production using continuous flow reactors and automated systems, enhancing yield and purity .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 1-Benzylpiperidine-3-carboxylic acid hydrochloride with key analogs, focusing on structural variations, physicochemical properties, and applications:

Key Findings from Comparative Studies

Lipophilicity and Bioavailability :

- The ethyl ester derivative (CAS 72551-53-2) exhibits higher lipophilicity (LogP >3) than the parent compound (LogP 2.38), making it more suitable for blood-brain barrier penetration .

- The free carboxylic acid (CAS 141943-04-6) is less stable under acidic conditions compared to its hydrochloride salt, as observed in analogs like Nicardipine HCl () .

Pharmacological Potential: The benzothiazole derivative (CAS 2089257-08-7) shows enhanced antitumor activity due to its planar aromatic system, which facilitates DNA binding . The 4-oxo derivative (CAS 52763-21-0) is a key intermediate in synthesizing γ-aminobutyric acid (GABA) analogs, leveraging its ketone group for Schiff base formation .

Toxicity and Safety Profiles :

准备方法

Hydrolysis of Ethyl 1-Benzyl-3-piperidinecarboxylate

One of the most direct and widely reported methods for preparing 1-benzylpiperidine-3-carboxylic acid hydrochloride involves the hydrolysis of ethyl 1-benzyl-3-piperidinecarboxylate under basic conditions followed by acidification.

- Ethyl 1-benzyl-3-piperidinecarboxylate is dissolved in a mixed solvent system of tetrahydrofuran (THF) and 1,4-dioxane.

- A 4N aqueous sodium hydroxide solution is added to this mixture at room temperature.

- The reaction is stirred initially for 4 hours, followed by the addition of more sodium hydroxide and stirring overnight at room temperature.

- After completion, the reaction mixture is neutralized with 2N hydrochloric acid under ice-cooling.

- The mixture is then subjected to azeotropic concentration with toluene.

- The residue is suspended in ethanol, filtered, and concentrated to yield 1-benzyl-3-piperidinecarboxylic acid with a reported 100% yield.

Reaction Conditions and Yield:

| Step | Conditions | Duration | Yield (%) |

|---|---|---|---|

| Hydrolysis | 4N NaOH in THF/1,4-dioxane/water | 4 h + overnight | 100 |

| Neutralization | 2N HCl, ice-cooling | - | - |

| Isolation | Azeotropic concentration, ethanol | - | - |

This method is efficient, straightforward, and provides high purity product without the use of heavy metals or complex catalysts.

Multi-Step Synthesis via Cyanohydrin and Amide Intermediates

An alternative synthetic approach involves the formation of cyanohydrin and subsequent conversion to carboxylic acid derivatives, followed by hydrochloride salt formation.

- 1-Benzyl-4-piperidone is reacted with hydrocyanic acid under base catalysis at 0–15 °C to form 1-benzyl-4-cyano-4-anilinopiperidine.

- The intermediate is then treated with concentrated sulfuric acid (70–90%) at 20–50 °C for 40–90 hours to hydrolyze the nitrile group to a carboxamide.

- The reaction mixture is poured into ice water and neutralized with ammonia to precipitate the carboxamide.

- Finally, the carboxamide solid is refluxed in concentrated hydrochloric acid for 10–20 hours, cooled, crystallized, filtered, and dried to obtain this compound.

- The method avoids the use of large amounts of organic solvents such as dichloromethane and isopropanol, reducing environmental impact.

- The process flow is simplified and raw material costs are lowered.

- The overall product yield for the three-step sequence is approximately 77.5%.

Reaction Conditions and Yields:

| Step | Conditions | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyanohydrin formation | HCN, base catalysis | 0–15 | - | 95.5 |

| Hydrolysis to carboxamide | 70–90% H2SO4, stirring | 20–50 | 40–90 | - |

| Hydrochloride salt formation | Concentrated HCl, reflux | 100 (boiling) | 10–20 | - |

| Overall recovery | - | - | - | 77.46 |

This method is suited for large-scale production due to its relatively high yield and minimized use of hazardous solvents.

Synthetic Routes Involving Palladium-Catalyzed Cross-Coupling and Deprotection

Recent medicinal chemistry research has utilized palladium-catalyzed cross-coupling reactions to build benzylpiperidine scaffolds, followed by deprotection steps to yield piperidine hydrochlorides.

- Hydroboration of 1-Boc-4-methylenepiperidine with 9-borabicyclo[3.3.1]nonane (9-BBN) is performed.

- Subsequent palladium(0)-catalyzed cross-coupling with brominated intermediates constructs the benzylpiperidine framework.

- Final deprotection using hydrochloric acid in dioxane affords the piperidine hydrochloride salts.

- This method allows for structural diversification and is useful in medicinal chemistry for analog synthesis.

Reaction Scheme Summary:

| Step | Reagents/Catalysts | Conditions | Yield Range (%) |

|---|---|---|---|

| Hydroboration | 9-BBN | Room temperature | - |

| Pd(0)-Catalyzed Cross-Coupling | Pd(PPh3)4, brominated intermediates | Anhydrous toluene, 120 °C | 61–99 |

| Deprotection | HCl in dioxane | Room temperature | 31–78 |

This approach is more complex but offers versatility in functional group incorporation and is valuable for research and development of related compounds.

Analytical and Characterization Data

Throughout these preparation methods, characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm structure and purity.

- NMR: ^13C-NMR spectra are recorded typically at 100.6 MHz in CDCl3, with chemical shifts referenced to solvent peaks.

- IR: Characteristic absorption bands for carboxylic acid and hydrochloride salts are observed.

- GC-MS: Used to monitor reaction progress and purity, with specific retention times and fragmentation patterns confirming identity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Hydrolysis of Ethyl Ester | NaOH in THF/1,4-dioxane, acid neutralization | ~100 | Simple, high yield, mild conditions | Suitable for lab scale |

| Cyanohydrin Formation & Hydrolysis | HCN, base catalysis, H2SO4 hydrolysis, HCl reflux | ~77.5 (overall) | Scalable, solvent-efficient | Longer reaction times |

| Pd-Catalyzed Cross-Coupling & Deprotection | 9-BBN hydroboration, Pd(0) catalyst, HCl deprotection | 31–99 (step-dependent) | Structural versatility, medicinal chemistry applications | Requires specialized catalysts |

常见问题

Q. What are the standard synthetic routes for 1-Benzylpiperidine-3-carboxylic acid hydrochloride?

The compound is typically synthesized via nucleophilic substitution, where benzyl chloride reacts with piperidine-3-carboxylic acid in the presence of a base (e.g., NaOH or K₂CO₃). The reaction is carried out under controlled temperature (e.g., reflux in ethanol) to facilitate substitution at the piperidine nitrogen. Purification involves acidification with HCl to precipitate the hydrochloride salt, followed by recrystallization .

Q. What safety precautions are critical during handling?

The compound is classified as acutely toxic (Oral Category 4, H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust generation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion or inhalation .

Q. Which analytical methods are used for characterization?

Standard techniques include:

Q. How should the compound be stored to ensure stability?

Store in a tightly sealed container at 2–8°C in a dry, dark environment. Avoid exposure to moisture, strong oxidizers, or extreme temperatures to prevent degradation. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve benzyl chloride reactivity.

- Temperature control : Gradual heating (40–60°C) reduces side products like N,N-dibenzylated derivatives. Post-synthesis, HPLC analysis is recommended to assess purity and guide recrystallization solvent selection (e.g., ethanol/water mixtures) .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

Discrepancies in piperidine ring proton assignments often arise from conformational flexibility. Use 2D NMR techniques (COSY, NOESY) to differentiate axial/equatorial protons. For stereochemical confirmation, compare experimental data with computed spectra (e.g., DFT calculations) or employ X-ray crystallography .

Q. What strategies evaluate the compound’s biological activity and structure-activity relationships (SAR)?

- Functional group modulation : Introduce substituents (e.g., halogens, methyl groups) at the benzyl or piperidine positions to assess receptor binding affinity changes.

- In vitro assays : Test inhibition of targets like acetylcholinesterase (AChE) or serotonin receptors using enzyme-linked assays or radioligand binding studies.

- Pharmacokinetic profiling : Measure logP (reported as 2.72) to predict bioavailability and correlate with substituent hydrophobicity .

Q. How can degradation products be identified under stress conditions?

Perform forced degradation studies :

- Thermal stress (e.g., 40°C for 30 days) to assess thermal stability.

- Hydrolytic stress (acidic/basic conditions) to identify hydrolysis products (e.g., free carboxylic acid). Analyze degradation pathways via LC-MS/MS and compare fragmentation patterns with reference standards. Storage stability data indicate minimal degradation under recommended conditions .

Q. What are the implications of stereochemistry on biological activity?

Piperidine ring stereochemistry (e.g., R vs. S configurations) significantly impacts target binding. For example, (3R,4R)-diastereomers of related compounds show enhanced AChE inhibition compared to (3S,4S) forms. Use chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis to isolate enantiomers for activity comparisons .

Q. How can impurities be quantified during scale-up synthesis?

Employ HPLC-DAD/ELSD with a C18 column (gradient elution: acetonitrile/0.1% TFA) to separate and quantify by-products (e.g., unreacted benzyl chloride, dimerized intermediates). For trace metal analysis (e.g., catalyst residues), use ICP-MS .

Methodological Notes

- Safety protocols : Always conduct risk assessments using SDS data (e.g., GHS classifications) before experimental work .

- Data validation : Cross-reference experimental results with computational models (e.g., PubChem/Merck Index entries) to resolve ambiguities .

- Regulatory compliance : Ensure disposal adheres to EPA/DOT guidelines (e.g., incineration for organic salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。